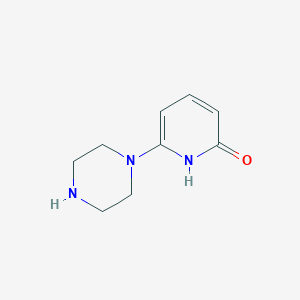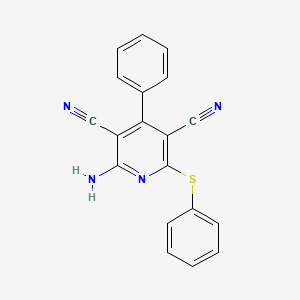![molecular formula C9H10O3 B8757745 [3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
[3-(Hydroxymethyl)phenyl]acetic acid
概要
説明
[3-(Hydroxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxymethyl group at the meta position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydroxymethylation of phenylacetic acid. This can be done by reacting phenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzyl alcohol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxymethylation reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[3-(Hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-carboxyphenylacetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-(Hydroxymethyl)phenyl)ethanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Carboxyphenylacetic acid
Reduction: 2-(3-(Hydroxymethyl)phenyl)ethanol
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
[3-(Hydroxymethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of [3-(Hydroxymethyl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
類似化合物との比較
[3-(Hydroxymethyl)phenyl]acetic acid can be compared with other phenylacetic acid derivatives:
Phenylacetic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxyphenylacetic acid: Has a hydroxyl group directly attached to the phenyl ring, leading to different chemical properties.
2-(4-(Hydroxymethyl)phenyl)acetic acid: The hydroxymethyl group is at the para position, which can affect the compound’s reactivity and interactions.
The presence of the hydroxymethyl group at the meta position in this compound makes it unique, as it can influence the compound’s electronic properties and steric interactions, leading to distinct chemical and biological behaviors.
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) |
InChIキー |
QRKZQQRBRLOCFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CO)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)

![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)


![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)

